4-Fluoro-2-methyl-1h-indole

Übersicht

Beschreibung

4-Fluoro-2-methyl-1H-indole is a significant heterocyclic compound . It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .

Synthesis Analysis

The synthesis of 4-Fluoro-2-methyl-1H-indole involves several chemical reactions such as alkylation, aromatic substitution, and nitration . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-methyl-1H-indole is C9H8FN . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Fluoro-2-methyl-1H-indole include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis

4-Fluoro-2-methyl-1H-indole has a density of 1.4±0.1 g/cm^3, a boiling point of 327.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 45.2±0.3 cm^3, and a polar surface area of 36 Å^2 .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

4-Fluoro-2-methyl-1h-indole derivatives have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds can lead to the development of new antiviral agents with high selectivity and potency.

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory activities. The incorporation of the 4-Fluoro-2-methyl-1h-indole scaffold into pharmaceutical compounds can enhance their effectiveness in treating inflammatory conditions .

Anticancer Potential

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activities. Research on 4-Fluoro-2-methyl-1h-indole derivatives could lead to the discovery of novel anticancer agents, potentially offering new therapeutic options for various types of cancer .

Anti-HIV Effects

Compounds containing the indole structure have been evaluated for their potential to inhibit HIV. The exploration of 4-Fluoro-2-methyl-1h-indole in this context may contribute to the development of new anti-HIV medications .

Antioxidant Activity

Indole derivatives can also act as antioxidants. The unique structure of 4-Fluoro-2-methyl-1h-indole might be leveraged to synthesize compounds that can mitigate oxidative stress in biological systems .

Antimicrobial Action

The antimicrobial properties of indole derivatives make them valuable in the fight against infectious diseases. 4-Fluoro-2-methyl-1h-indole-based compounds could be potent antimicrobial agents, effective against a range of bacterial and fungal pathogens .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in antitubercular therapy. The study and application of 4-Fluoro-2-methyl-1h-indole in this field could lead to improved treatments for tuberculosis .

Antidiabetic Applications

Indole compounds have been associated with antidiabetic effects. Research into the applications of 4-Fluoro-2-methyl-1h-indole could uncover new avenues for managing diabetes through novel pharmacological interventions .

Antimalarial Properties

The fight against malaria could benefit from the development of new antimalarial drugs based on indole derivatives. The 4-Fluoro-2-methyl-1h-indole structure may serve as a key component in creating more effective antimalarial treatments .

Anticholinesterase Activity

Indole derivatives have been explored for their anticholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer’s. The application of 4-Fluoro-2-methyl-1h-indole in this area could lead to advancements in neuroprotective therapies .

Wirkmechanismus

Target of Action

4-Fluoro-2-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been associated with a broad spectrum of biological activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, including 4-Fluoro-2-methyl-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGHGDMLJZDQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methyl-1h-indole | |

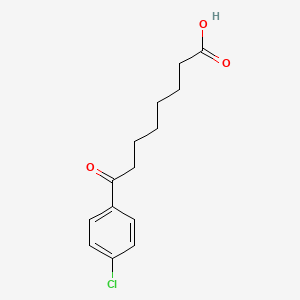

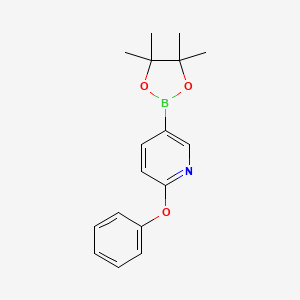

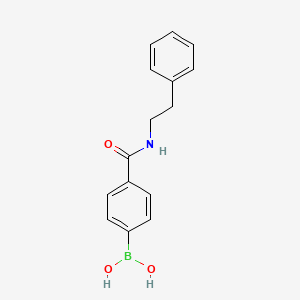

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the quinoline derivative containing 4-Fluoro-2-methyl-1H-indole in cancer research?

A: Research indicates that the quinoline derivative incorporating 4-Fluoro-2-methyl-1H-indole, specifically 1-[[[4-(4-fluoro-2-methyl-1H-indole-5-yl)oxy-6-methoxyquinoline-7-yl]oxy]methyl]cyclopropylamine, shows promise as a potential treatment for specific types of cancer. Preclinical studies suggest that this compound exhibits anti-tumor activity against squamous cell carcinoma of the lung [] and oesophageal cancer []. Notably, in the case of lung squamous cell carcinoma, the compound demonstrated a significant increase in progression-free survival compared to placebo treatments [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)